3-(2-Pyridyl)-5,6-di(2-furyl)-1,2,4-triazine-5',5''-sulfonic acid, disodium salt
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Overview
Description
3-(2-Pyridyl)-5,6-di(2-furyl)-1,2,4-triazine-5’,5’'-sulfonic acid, disodium salt is a chemical compound known for its application in various scientific fields. It is commonly referred to by its trade name, Ferene® . This compound is characterized by its ability to form a deep blue complex with ferrous iron, making it a valuable reagent in analytical chemistry for iron detection .
Preparation Methods
The synthesis of 3-(2-Pyridyl)-5,6-di(2-furyl)-1,2,4-triazine-5’,5’'-sulfonic acid, disodium salt involves several stepsThe final step involves sulfonation to introduce the sulfonic acid groups, and the compound is then converted to its disodium salt form .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.
Chemical Reactions Analysis
3-(2-Pyridyl)-5,6-di(2-furyl)-1,2,4-triazine-5’,5’'-sulfonic acid, disodium salt undergoes various chemical reactions, including:
Complexation: It forms a deep blue complex with ferrous iron, which is used for iron detection in analytical chemistry.
Substitution Reactions: The compound can undergo substitution reactions where the pyridyl or furyl groups are replaced by other functional groups under specific conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific details on these reactions are limited.
Common reagents used in these reactions include iron salts for complexation and various organic reagents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-Pyridyl)-5,6-di(2-furyl)-1,2,4-triazine-5’,5’'-sulfonic acid, disodium salt has a wide range of applications in scientific research:
Analytical Chemistry: It is used as a reagent for the detection and quantification of ferrous iron in various samples.
Biology and Medicine: The compound is used in studies related to iron metabolism and iron deficiency, providing insights into iron bioavailability and uptake.
Industrial Applications: It is used in quality control processes for iron content determination in various products.
Mechanism of Action
The primary mechanism of action of 3-(2-Pyridyl)-5,6-di(2-furyl)-1,2,4-triazine-5’,5’'-sulfonic acid, disodium salt involves its ability to bind ferrous iron. The compound forms a stable complex with ferrous iron, which can be detected spectrophotometrically due to its deep blue color . This binding is highly specific and sensitive, making it an effective reagent for iron detection.
Comparison with Similar Compounds
Similar compounds to 3-(2-Pyridyl)-5,6-di(2-furyl)-1,2,4-triazine-5’,5’'-sulfonic acid, disodium salt include other iron-binding reagents such as:
Bathophenanthroline: Another iron-binding reagent used for iron detection.
Ferrozine: A compound similar to Ferene® that forms a magenta complex with ferrous iron.
The uniqueness of 3-(2-Pyridyl)-5,6-di(2-furyl)-1,2,4-triazine-5’,5’'-sulfonic acid, disodium salt lies in its high sensitivity and specificity for ferrous iron, as well as its deep blue complex, which provides a clear and distinct color change for easy detection .
Properties
Molecular Formula |
C16H10N4O8S2 |
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Molecular Weight |
450.4 g/mol |
IUPAC Name |
5-[3-pyridin-2-yl-6-(5-sulfofuran-2-yl)-1,2,4-triazin-5-yl]furan-2-sulfonic acid |
InChI |
InChI=1S/C16H10N4O8S2/c21-29(22,23)12-6-4-10(27-12)14-15(11-5-7-13(28-11)30(24,25)26)19-20-16(18-14)9-3-1-2-8-17-9/h1-8H,(H,21,22,23)(H,24,25,26) |
InChI Key |
JADQARCBSBASKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=C(O3)S(=O)(=O)O)C4=CC=C(O4)S(=O)(=O)O |
Synonyms |
3-(2-pyridyl)-5,6-bis(2-(furylsulfonic acid))-1,2,4-triazine ferene Ferene-S |
Origin of Product |
United States |
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